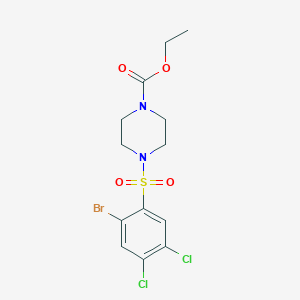
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can interact with receptor sites, modulating their activity. These interactions can affect various molecular pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-chloro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-fluoro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-iodo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H15BrCl2N2O4S |
|---|---|
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
ethyl 4-(2-bromo-4,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H15BrCl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)14/h7-8H,2-6H2,1H3 |
Clé InChI |
FXEJMMHYMYFULQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


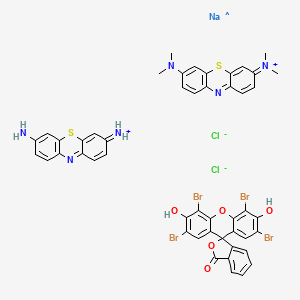
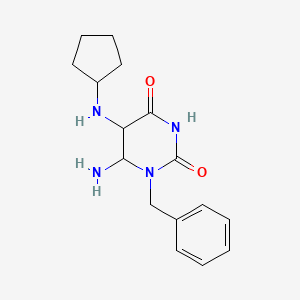
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)


![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
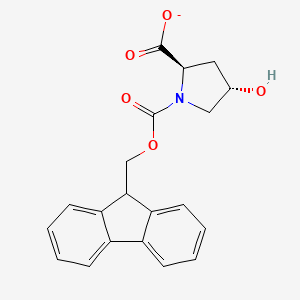

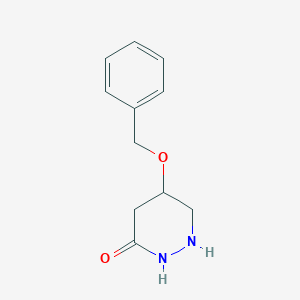
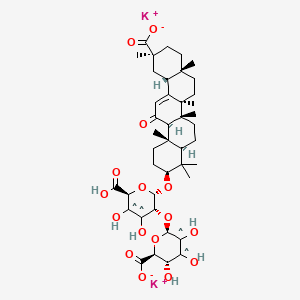



![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
